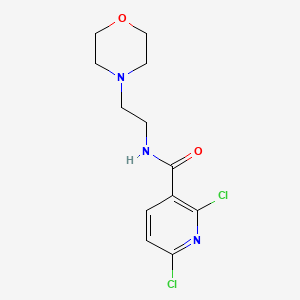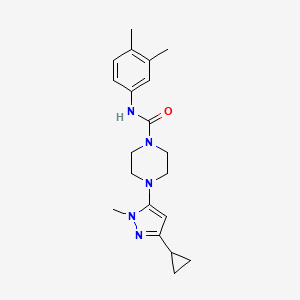
2,6-dichloro-N-(2-morpholinoethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-(2-morpholinoethyl)nicotinamide is a chemical compound with the molecular formula C12H15Cl2N3O2 . It is used as a reference material that meets strict industry standards .
Molecular Structure Analysis
The molecular structure of this compound consists of a nicotinamide core, which is substituted with two chlorine atoms and a morpholinoethyl group . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 304.17 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
2,6-dichloro-N-(2-morpholinoethyl)nicotinamide has been studied extensively for its potential applications in scientific research. It has been found to have antioxidant properties and has been used in studies of redox balance and oxidative stress. This compound has also been used as a tool to study the effects of nicotinamide on the immune system. Additionally, this compound has been used to study the effects of nicotinamide on gene expression and cell signaling pathways.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-N-(2-morpholinoethyl)nicotinamide is not fully understood. However, it is believed that this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, this compound has been found to interact with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), two important cofactors involved in energy metabolism.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant properties, and has been used in studies of redox balance and oxidative stress. This compound has also been found to interact with NAD and NADP, two important cofactors involved in energy metabolism. Additionally, this compound has been found to have immunomodulatory effects, and has been used in studies of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dichloro-N-(2-morpholinoethyl)nicotinamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, this compound is non-toxic and has been found to have a variety of biochemical and physiological effects. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not soluble in organic solvents, which limits its use in certain types of experiments. Additionally, the mechanism of action of this compound is not fully understood, which can limit its use in certain types of studies.
Orientations Futures
There are a variety of potential future directions for 2,6-dichloro-N-(2-morpholinoethyl)nicotinamide research. This compound could be further studied for its potential applications in the treatment of oxidative stress and immune-related diseases. Additionally, this compound could be studied for its potential applications in drug delivery and gene therapy. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to develop more efficient synthesis methods. Finally, this compound could be studied for its potential applications in the development of new drugs and treatments for various diseases.
Méthodes De Synthèse
2,6-dichloro-N-(2-morpholinoethyl)nicotinamide is synthesized through a two-step process. The first step involves the reaction of 2,6-dichloro-N-ethylnicotinamide (DCEN) with morpholine in an aqueous solution. This reaction results in the production of this compound (this compound). The second step involves the hydrolysis of this compound with hydrochloric acid, resulting in the formation of 2,6-dichloronicotinamide (DCN).
Propriétés
IUPAC Name |
2,6-dichloro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O2/c13-10-2-1-9(11(14)16-10)12(18)15-3-4-17-5-7-19-8-6-17/h1-2H,3-8H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWHIPYXIWUVLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2395217.png)


![6,6-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B2395223.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2395225.png)
![3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2395226.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2395229.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2395230.png)
![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)

![N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2395234.png)
![Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2395237.png)
![N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395240.png)